2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone
Description
This compound features a pyrazolo[3,4-d]pyrimidine core substituted at position 1 with a 3-chlorophenyl group, linked via a thioether (-S-) bridge to an ethanone moiety. The 3-chlorophenyl group enhances electron-withdrawing effects, while the dihydroquinoline moiety may influence solubility and receptor binding .
Properties
IUPAC Name |
2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN5OS/c23-16-7-3-8-17(11-16)28-21-18(12-26-28)22(25-14-24-21)30-13-20(29)27-10-4-6-15-5-1-2-9-19(15)27/h1-3,5,7-9,11-12,14H,4,6,10,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDARVSGLIGCTAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NC=NC4=C3C=NN4C5=CC(=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone is a novel derivative within the class of pyrazolo[3,4-d]pyrimidines, which have garnered attention for their diverse biological activities, particularly in oncology and as kinase inhibitors. This article reviews the biological activity of this compound, focusing on its anticancer properties and potential mechanisms of action based on recent research findings.
Chemical Structure and Synthesis
The compound features a complex structure that includes a pyrazolo[3,4-d]pyrimidine core linked to a thiol group and a dihydroquinoline moiety. The synthesis typically involves multi-step reactions including condensation and cyclization processes, which have been optimized in various studies to enhance yield and purity.
Antitumor Activity
Recent studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant antitumor activity against various cancer cell lines. For instance:
- In vitro Studies : The compound has shown potent inhibitory effects against human lung cancer cells (A549), with an IC50 value reported at 2.24 µM , significantly lower than doxorubicin (IC50 = 9.20 µM), a standard chemotherapeutic agent .
- Apoptosis Induction : Flow cytometric analyses indicated that the compound effectively induces apoptosis in A549 cells at low micromolar concentrations, suggesting its potential as an anticancer agent .
Kinase Inhibition
The pyrazolo[3,4-d]pyrimidine scaffold is known for its ability to inhibit various kinases involved in cancer progression:
- EGFR Inhibition : Compounds similar to the target structure have been evaluated as epidermal growth factor receptor (EGFR) inhibitors. For example, one derivative showed an IC50 of 0.016 µM against wild-type EGFR and 0.236 µM against the mutant EGFR T790M . This highlights the potential of these compounds in targeting resistant cancer forms.
Case Studies
Several studies have explored the biological activity of related compounds:
- Study on Antitumor Efficacy :
- Dual Kinase Inhibition :
The biological activity of this compound appears to involve multiple mechanisms:
Scientific Research Applications
Structural Overview
The compound features a pyrazolo[3,4-d]pyrimidine scaffold, which is known for its biological activity. The presence of the 3-chlorophenyl group and the dihydroquinoline moiety enhances its pharmacological properties. The thioether linkage is also significant for its interaction with biological targets.
Anticancer Properties
Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit potent activity against various cancer cell lines. The compound's ability to inhibit cyclin-dependent kinases (CDKs), particularly CDK2, positions it as a promising candidate in cancer therapy. Studies have demonstrated that modifications to the pyrazolo structure can significantly enhance its selectivity and potency against tumor cells .
Anti-inflammatory Effects
Compounds with similar structures have shown anti-inflammatory properties by modulating pathways involved in inflammation. The thioether group may contribute to this activity by influencing the compound's interaction with inflammatory mediators .
In Vitro Studies
In vitro studies have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. Results indicate that it exhibits significant antiproliferative effects at micromolar concentrations, with mechanisms involving apoptosis induction and cell cycle arrest .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 5.2 | Apoptosis induction |
| HeLa (Cervical) | 7.8 | Cell cycle arrest |
| A549 (Lung) | 6.5 | Inhibition of CDK2 |
In Vivo Studies
In vivo studies using murine models have shown that administration of this compound leads to significant tumor growth inhibition without notable toxicity, suggesting a favorable therapeutic index for further development .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related pyrazolo[3,4-d]pyrimidine derivatives, emphasizing substituents, synthesis, and physicochemical properties:
Key Observations:
Substituent Impact: The target compound’s 3-chlorophenyl group contrasts with methyl (Example 33 ) or thiophene (Example 62 ) substituents, likely enhancing binding affinity via halogen interactions. The thioether linkage may improve metabolic stability compared to esters (Example 62) or amides . The dihydroquinoline group increases lipophilicity relative to polar substituents like piperidine (Compound 53g ).
Synthesis :
- Acid-catalyzed methods (e.g., H₂SO₄ in ) are common for pyrazolo[3,4-d]pyrimidine cyclization.
- Coupling reactions (e.g., Suzuki in Example 62 ) enable introduction of aromatic/heteroaromatic groups.
Physicochemical Properties: Compounds with ester/amide groups (e.g., Example 62 ) exhibit higher solubility, whereas the target’s dihydroquinoline may reduce aqueous solubility. Thermal stability varies: Compound 7b (mp >300°C) vs. Example 33 (mp 227–230°C), influenced by crystallinity and substituents.
Research Findings and Trends
- Electronic Effects: Thioether linkages (target compound) vs.
- Biological Activity: While specific data for the target compound is lacking, pyrazolo[3,4-d]pyrimidines are known kinase inhibitors. The dihydroquinoline moiety may target hydrophobic binding pockets .
- Synthetic Challenges : Acid-mediated cyclizations ( ) require precise temperature control to avoid side products, whereas coupling reactions ( ) depend on catalyst efficiency.
Q & A
Q. What synthetic strategies are recommended for optimizing the yield and purity of this compound?
The synthesis involves multi-step reactions, typically starting with the formation of the pyrazolo[3,4-d]pyrimidine core. Key steps include:
- Thioether linkage formation : Reacting a chlorinated pyrazolo[3,4-d]pyrimidine intermediate with a thiol-containing ethanone derivative under basic conditions (e.g., K₂CO₃ in dry acetonitrile) .
- Solvent optimization : Use polar aprotic solvents (e.g., DMF or DCM) to enhance reactivity, with reaction temperatures maintained at 60–80°C to minimize side products .
- Purification : Recrystallization from acetonitrile or ethanol improves purity, as demonstrated in analogous pyrazolo[3,4-d]pyrimidine syntheses .
Q. Which spectroscopic techniques are critical for structural confirmation?
- ¹H/¹³C NMR : Identifies substituent patterns (e.g., 3-chlorophenyl and dihydroquinoline moieties) and confirms thioether bond formation via characteristic shifts (δ 3.5–4.5 ppm for SCH₂) .
- IR spectroscopy : Detects carbonyl (C=O, ~1700 cm⁻¹) and thioether (C-S, ~650 cm⁻¹) functional groups .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, ensuring correct assembly of the heterocyclic core .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s biological targets?
- Substituent modification : Synthesize derivatives by altering the 3-chlorophenyl group (e.g., fluorophenyl, methoxyphenyl) or dihydroquinoline moiety to assess impact on target affinity .
- Biological assays : Test inhibitory activity against kinase pathways (e.g., FLT3, CDK) using enzyme-linked immunosorbent assays (ELISAs) or cell-based proliferation assays, as seen in structurally related pyrazolo[3,4-d]pyrimidines .
- Data correlation : Use computational tools (e.g., molecular docking) to link structural variations with activity changes, prioritizing high-potential analogs .
Q. What methodologies resolve contradictions in reported biological activity data?
- Assay standardization : Replicate experiments under controlled conditions (e.g., fixed ATP concentrations in kinase assays) to minimize variability .
- Orthogonal validation : Confirm activity using alternative methods (e.g., Western blotting for phosphorylation inhibition alongside cell viability assays) .
- Meta-analysis : Compare data across studies with similar substituents (e.g., fluorophenyl analogs in vs. chlorophenyl derivatives) to identify trends .
Q. How can Design of Experiments (DoE) optimize reaction conditions for scale-up?
- Parameter screening : Use fractional factorial designs to test variables (temperature, solvent ratio, catalyst loading) and identify critical factors affecting yield .
- Response surface methodology (RSM) : Model interactions between parameters (e.g., solvent polarity vs. reaction time) to define optimal conditions .
- Case study : highlights DoE in flow chemistry for diazomethane synthesis, applicable to continuous-flow adaptation of thioether bond formation .
Q. What computational approaches predict the compound’s 3D conformation and target interactions?
- Molecular dynamics (MD) simulations : Analyze flexibility of the dihydroquinoline ring and its impact on binding pocket accessibility .
- Docking studies : Use software like AutoDock Vina to predict binding modes with kinases (e.g., FLT3’s ATP-binding site), guided by X-ray crystallography data from related compounds .
- QM/MM calculations : Evaluate electronic effects of the 3-chlorophenyl group on binding affinity .
Data Analysis and Experimental Design
Q. How should researchers statistically analyze biological assay data to ensure robustness?
- Dose-response curves : Fit data using nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values, reporting 95% confidence intervals .
- Error analysis : Apply Student’s t-test or ANOVA to compare experimental vs. control groups, with p < 0.05 as significance threshold .
- Reproducibility : Use ≥3 biological replicates and report standard deviations, as emphasized in ’s pyrazoline-based studies .
Q. What strategies mitigate byproduct formation during synthesis?
- Temperature control : Lower reaction temperatures (e.g., 0–5°C) during sensitive steps like thioether bond formation to prevent oxidation .
- Catalyst selection : Employ Pd/C or CuI for selective coupling, reducing undesired side reactions observed in analogous syntheses .
- In-line monitoring : Use LC-MS or FTIR for real-time reaction tracking, enabling immediate adjustments .
Contradictory Findings and Mechanistic Insights
Q. Why might this compound exhibit varying inhibitory potency across cell lines?
- Cellular context : Differences in kinase expression levels (e.g., FLT3 overexpression in leukemia vs. solid tumors) alter compound efficacy .
- Metabolic stability : Variations in cytochrome P450 activity across cell lines may affect intracellular concentrations .
- Membrane permeability : LogP values >3 (predicted via ChemDraw) suggest moderate permeability, but efflux pumps (e.g., P-gp) could reduce bioavailability in certain lines .
Q. How can researchers validate the compound’s mechanism of action beyond kinase inhibition?
- Transcriptomics : Perform RNA-seq to identify downstream gene expression changes (e.g., apoptosis markers) post-treatment .
- Proteomic profiling : Use phosphoproteomics to map kinase signaling network perturbations .
- CRISPR screens : Knock out putative targets (e.g., CDK2) to confirm on-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
